molecular formula C11H11ClN4O2 B1648092 2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide CAS No. 952183-15-2

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

Cat. No. B1648092
CAS RN: 952183-15-2
M. Wt: 266.68 g/mol
InChI Key: QQLRNRLGUAKRQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a chemical compound with the molecular formula C11H11ClN4O2 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C11H11ClN4O2 . It contains a benzene ring with a carboxamide group (C=O-NH2) and a 1,2,4-triazole ring attached to it. The carboxamide group is also attached to a 2-hydroxyethyl group .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is 266.68 . Unfortunately, the search results do not provide further information on its physical and chemical properties.

Scientific Research Applications

Syntheses and Biological Activities

  • Antifungal Activity : Novel benzotriazole compounds containing a thioamide group have shown antifungal activities, suggesting potential applications in developing antifungal agents (Liang-zhong Xu et al., 2006).
  • Cytotoxicity Against Melanoma : Benzamide derivatives, including those with alkylating properties, have been synthesized and tested for their cytotoxic effects on melanoma cells, indicating a possible role in targeted drug delivery for melanoma therapy (Markus Wolf et al., 2004).

Chemical Synthesis and Material Applications

  • Supramolecular Structures : The self-assembly of compounds into π-stacked rods encased in triply helical hydrogen-bonded amide strands demonstrates their potential in creating novel materials with unique properties (M. Lightfoot et al., 1999).
  • Coordination and Reactivity : Research on phenyl isocyanides' coordination to metal ions and their reactivity provides insights into their application in synthesizing metal complexes for various uses, including catalysis (G. Facchin et al., 2002).

Sensing and Detection

  • Fluorescent Probe for Cysteine and Homocysteine Detection : The accidental synthesis results of triazole led to the development of a simpler, sensitive, and selective fluorescent probe, highlighting its potential in biochemical sensing and detection (Nidhi Nehra et al., 2020).

Antimicrobial Evaluation

  • Synthesis and Antimicrobial Evaluation : An eco-friendly synthesis of 3,5-disubstituted 1,2,4-triazoles showed good antimicrobial activities against various bacteria and fungi strains, indicating their potential in developing new antimicrobial agents (H. Beyzaei et al., 2020).

Safety and Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-chloro-N-(2-hydroxyethyl)-4-(1,2,4-triazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c12-10-5-8(16-7-13-6-15-16)1-2-9(10)11(18)14-3-4-17/h1-2,5-7,17H,3-4H2,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLRNRLGUAKRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)Cl)C(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2-hydroxyethyl)-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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